3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride
Overview
Description
3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride is an organic compound that features a sulfonyl group attached to a fluorobenzene ring, linked to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride typically involves the following steps:
Sulfonylation: The initial step involves the sulfonylation of 4-fluorobenzenesulfonyl chloride with propylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride
- 3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride
- 3-(4-Methylbenzenesulfonyl)-propylamine hydrochloride
Comparison:
- Uniqueness: The presence of the fluorine atom in 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine-substituted compound may exhibit different reactivity patterns in substitution reactions due to the electron-withdrawing nature of the fluorine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S.ClH/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;/h2-5H,1,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKDXIARIXOPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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